2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step procedures:
Starting Materials: : The synthesis begins with phenyl derivatives such as 4-(allyloxy)phenol and 4-fluorophenyl derivatives.
Reaction Conditions: : These compounds are subjected to a series of reactions including cyclization and condensation, often using catalysts and solvents like dimethylformamide or methanol.
Key Intermediates: : The intermediate products undergo further transformations, typically involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for efficiency and yield, employing:
Continuous Flow Reactors: : To maintain consistent reaction conditions.
High-Throughput Screening: : For optimizing catalyst and solvent systems.
Green Chemistry Principles: : To minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: : Conversion to different oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of specific functional groups using agents like sodium borohydride.
Substitution: : Aromatic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, ethanol.
Major Products
Oxidized Derivatives: : Often more polar compounds.
Reduced Derivatives: : Simpler molecules retaining the core structure.
Substituted Derivatives: : Compounds with varied functional groups on the phenyl rings.
Scientific Research Applications
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine finds applications in multiple domains:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : Potential as a biochemical probe for studying molecular interactions.
Medicine: : Investigated for its potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in materials science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism by which 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulating pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methoxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
2-[4-(ethoxy)phenyl]-5-(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Functional Groups: : The allyloxy and fluorophenyl groups confer unique chemical reactivity and biological activity.
Mechanistic Pathways: : Different molecular targets due to the specific substitutions.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-2-15-29-20-13-9-17(10-14-20)22-16-23-21-5-3-4-6-24(21)30-25(28(23)27-22)18-7-11-19(26)12-8-18/h2-14,23,25H,1,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYOGCVJBCDJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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